6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
Preparation Methods
The synthesis of 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structure and functional groups . The exact pathways involved vary based on the specific biological activity being studied.
Comparison with Similar Compounds
6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one can be compared with other tetrahydroisoquinoline derivatives such as:
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific ethoxy group, which can influence its chemical reactivity and biological activity compared to other derivatives .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-ethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-9-3-4-10-8(7-9)5-6-12-11(10)13/h3-4,7H,2,5-6H2,1H3,(H,12,13) |
InChI Key |
JDVDUTZYWBDDLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)NCC2 |
Origin of Product |
United States |
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